molecular formula C20H16Cl2N2O4S B3694953 (5E)-1-(2,3-dichlorophenyl)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(2,3-dichlorophenyl)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B3694953
M. Wt: 451.3 g/mol
InChI Key: BHOCRGCSSUNEQU-FMIVXFBMSA-N
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Description

(5E)-1-(2,3-dichlorophenyl)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound characterized by its unique structural features

Properties

IUPAC Name

(5E)-1-(2,3-dichlorophenyl)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O4S/c1-3-28-16-10-11(7-8-15(16)27-2)9-12-18(25)23-20(29)24(19(12)26)14-6-4-5-13(21)17(14)22/h4-10H,3H2,1-2H3,(H,23,25,29)/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOCRGCSSUNEQU-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N(C2=O)C3=C(C(=CC=C3)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=C(C(=CC=C3)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(2,3-dichlorophenyl)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps. The process begins with the preparation of the core diazinane structure, followed by the introduction of the dichlorophenyl and ethoxy-methoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Common reagents include dichlorobenzene, ethoxybenzene, and various sulfur-containing compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures are crucial to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(2,3-dichlorophenyl)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation and other substitution reactions can occur, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions typically require controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures with the addition of a catalyst to enhance the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced derivatives of the original compound.

Scientific Research Applications

(5E)-1-(2,3-dichlorophenyl)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-1-(2,3-dichlorophenyl)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved. For example, it may inhibit or activate certain enzymes, affecting metabolic processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloroaniline: Shares the dichlorophenyl group but lacks the diazinane and sulfanylidene moieties.

    3-Ethoxy-4-methoxybenzaldehyde: Contains the ethoxy-methoxyphenyl group but differs in the rest of the structure.

    Sulfur-containing diazinanes: Similar core structure but with different substituents.

Uniqueness

The uniqueness of (5E)-1-(2,3-dichlorophenyl)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its combination of functional groups, which confer specific chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(2,3-dichlorophenyl)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
Reactant of Route 2
(5E)-1-(2,3-dichlorophenyl)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

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